Methyl pyrazine-2-carboximidate molecular structure and conformation
Methyl pyrazine-2-carboximidate molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl Pyrazine-2-Carboximidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pyrazine-2-carboximidate is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in numerous biologically active molecules.[1] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and development, as these factors govern molecular interactions with biological targets. This guide provides a comprehensive technical overview of the key structural features of methyl pyrazine-2-carboximidate, methodologies for its conformational analysis, and detailed protocols for its characterization using state-of-the-art experimental and computational techniques.
Introduction to Pyrazine Derivatives and Methyl Pyrazine-2-Carboximidate
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals, flavorings, and functional materials.[1] The pyrazine ring system, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, imparts unique electronic and steric properties to these molecules, influencing their chemical reactivity and biological activity.[1] Pyrazine-based compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
Methyl pyrazine-2-carboximidate, with the chemical formula C₆H₇N₃O, is a derivative of pyrazine featuring a methyl carboximidate group at the 2-position.[3] The presence of the carboximidate functional group introduces additional possibilities for hydrogen bonding and different electronic distribution compared to the more common carboxylate or amide analogues, making its structural and conformational analysis a subject of scientific interest.
Molecular Structure of Methyl Pyrazine-2-Carboximidate
The fundamental structure of methyl pyrazine-2-carboximidate consists of a planar pyrazine ring attached to a methyl carboximidate group.
Key Structural Features
-
Pyrazine Ring: A planar, aromatic six-membered ring containing two nitrogen atoms in a para arrangement. This ring is electron-deficient due to the electronegativity of the nitrogen atoms.
-
Carboximidate Group: A functional group with the structure -C(=NH)OCH₃. This group contains a C=N double bond and a C-O single bond, allowing for potential rotational isomerism.
Physicochemical Properties
A summary of the computed physicochemical properties for methyl pyrazine-2-carboximidate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O | PubChem[3] |
| Molecular Weight | 137.14 g/mol | PubChem[3] |
| IUPAC Name | methyl pyrazine-2-carboximidate | PubChem[3] |
| SMILES | COC(=N)C1=NC=CN=C1 | PubChem[3] |
| InChIKey | KJPCOZRHGFEIMQ-UHFFFAOYSA-N | PubChem[3] |
Conformational Analysis
The conformational flexibility of methyl pyrazine-2-carboximidate primarily arises from rotation around the single bonds connecting the pyrazine ring to the carboximidate group and within the carboximidate group itself. The relative orientation of these groups can be influenced by steric hindrance, electronic effects, and the possibility of intramolecular hydrogen bonding.
Potential Rotational Isomers
The key dihedral angles determining the conformation are:
-
τ₁ (N1-C2-C7-N8): Rotation around the bond connecting the pyrazine ring and the carboximidate carbon.
-
τ₂ (C2-C7-O9-C10): Rotation around the C-O bond of the carboximidate group.
Computational studies, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface with respect to these dihedral angles to identify the most stable conformers.[5][6]
Experimental and Computational Characterization Workflows
A multi-pronged approach combining computational modeling and experimental validation is essential for a comprehensive understanding of the molecular structure and conformation.
Computational Chemistry Workflow
DFT calculations are a powerful tool for predicting the geometry, stability, and spectroscopic properties of molecules.
Caption: Workflow for computational conformational analysis.
Detailed Protocol for DFT Calculations:
-
Initial Structure Generation: Construct the 3D structure of methyl pyrazine-2-carboximidate using molecular modeling software.
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the key dihedral angles (τ₁ and τ₂) to identify low-energy regions of the conformational space.
-
Geometry Optimization: From the PES scan, select the energy minima and perform full geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to verify that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Spectroscopic Predictions: Calculate NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transitions (using TD-DFT) for comparison with experimental data.[5][7]
-
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hyperconjugation and potential hydrogen bonds, that stabilize certain conformations.[7]
Experimental Characterization
The synthesis of pyrazine derivatives can be achieved through various routes, often involving condensation reactions.[8][9][10] A plausible synthesis for methyl pyrazine-2-carboximidate would involve the reaction of pyrazine-2-carbonitrile with sodium methoxide in methanol.
Caption: A plausible synthetic route for methyl pyrazine-2-carboximidate.
Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure and conformation in the solid state.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of methyl pyrazine-2-carboximidate suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[4]
-
Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions such as hydrogen bonding and π-stacking.[11][12]
NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation in solution.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a pure sample of methyl pyrazine-2-carboximidate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical environments of the protons and carbons. The expected chemical shifts for the pyrazine ring protons would be in the aromatic region (δ 8-9 ppm), similar to what is observed for methyl pyrazine-2-carboxylate.[13]
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between atoms.[14]
-
NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) spectra to probe through-space interactions between protons, which can provide crucial information about the preferred solution-state conformation.
IR spectroscopy provides information about the functional groups present in the molecule.
Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample, for example, as a KBr pellet or a thin film.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify characteristic absorption bands corresponding to the functional groups. Expected key vibrational modes are presented in Table 2.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (imidate) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=N (imidate) | Stretching | 1640 - 1690 |
| C=C, C=N (ring) | Stretching | 1400 - 1600 |
| C-O (ether) | Stretching | 1000 - 1300 |
Conclusion
The molecular structure and conformational preferences of methyl pyrazine-2-carboximidate are crucial for understanding its chemical behavior and potential biological activity. This guide has outlined the key structural features and provided a comprehensive framework for its detailed characterization. A synergistic approach, integrating computational modeling with experimental techniques such as X-ray crystallography, NMR, and IR spectroscopy, is essential for a complete and accurate description of this intriguing molecule. The methodologies and protocols described herein provide a robust foundation for researchers and scientists in the field of medicinal chemistry to further investigate this and related pyrazine derivatives.
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Academia Romana. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available at: [Link]
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